molecular formula C24H27I2N7O B11105643 2-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-diiodophenol

2-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-diiodophenol

Cat. No.: B11105643
M. Wt: 683.3 g/mol
InChI Key: ZVTHMOWFQWEKTK-UVHMKAGCSA-N
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Description

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, diiodo, and hydrazone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting with the preparation of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE. This intermediate is then reacted with 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE under specific conditions to yield the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in studying and manipulating biological systems .

Comparison with Similar Compounds

Compared to other similar compounds, 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE stands out due to its unique combination of functional groups. Similar compounds include:

These differences in structure result in distinct chemical properties and reactivity, making 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-(2,3-DIMETHYLANILINO)-6-(4-METHYLPIPERIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE a unique and valuable compound for various applications.

Properties

Molecular Formula

C24H27I2N7O

Molecular Weight

683.3 g/mol

IUPAC Name

2-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol

InChI

InChI=1S/C24H27I2N7O/c1-14-7-9-33(10-8-14)24-30-22(28-20-6-4-5-15(2)16(20)3)29-23(31-24)32-27-13-17-11-18(25)12-19(26)21(17)34/h4-6,11-14,34H,7-10H2,1-3H3,(H2,28,29,30,31,32)/b27-13+

InChI Key

ZVTHMOWFQWEKTK-UVHMKAGCSA-N

Isomeric SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)I)I)O)NC4=CC=CC(=C4C)C

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)I)I)O)NC4=CC=CC(=C4C)C

Origin of Product

United States

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